2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol
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Overview
Description
2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol is a complex organic compound that features a naphthothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol typically involves the condensation of appropriate naphthothiazole derivatives with methoxyphenol under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenolic and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its thiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For instance, it might inhibit microbial growth by interfering with enzyme function or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazoles: These compounds also contain a thiazole ring and are known for their diverse biological activities.
Uniqueness
2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenolic groups enhances its reactivity and potential for forming various derivatives .
Properties
CAS No. |
78505-17-6 |
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Molecular Formula |
C18H13NO2S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-benzo[e][1,3]benzothiazol-2-yl-2-methoxyphenol |
InChI |
InChI=1S/C18H13NO2S/c1-21-15-8-6-12(10-14(15)20)18-19-17-13-5-3-2-4-11(13)7-9-16(17)22-18/h2-10,20H,1H3 |
InChI Key |
BYDSVERPOAYKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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